

# Computational Characterization of 1-(2-methylphenyl)ethen-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Methylphenyl)ethen-1-ol

CAS No.: 107557-18-6

Cat. No.: B561513

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## Introduction & Chemical Context

**1-(2-methylphenyl)ethen-1-ol** is the enol tautomer of 2'-methylacetophenone (also known as o-methylacetophenone).<sup>[1]</sup> While acetophenone derivatives are staples in organic synthesis, this specific congener presents a unique computational challenge due to the ortho-effect. The steric hindrance provided by the methyl group at the C2 position forces the phenyl ring out of planarity with the enol moiety, significantly altering conjugation, stability, and spectroscopic signatures compared to the unsubstituted parent.

For drug development professionals, understanding this molecule is critical when designing metabolic pathways or prodrugs involving acetophenone scaffolds. This guide provides a robust theoretical framework to characterize its transient existence, focusing on the high-energy barrier of tautomerization and the structural deformation caused by steric clash.

## Key Chemical Challenges<sup>[1]</sup>

- **Transient Nature:** The equilibrium heavily favors the ketone form (

to

kcal/mol).[1]

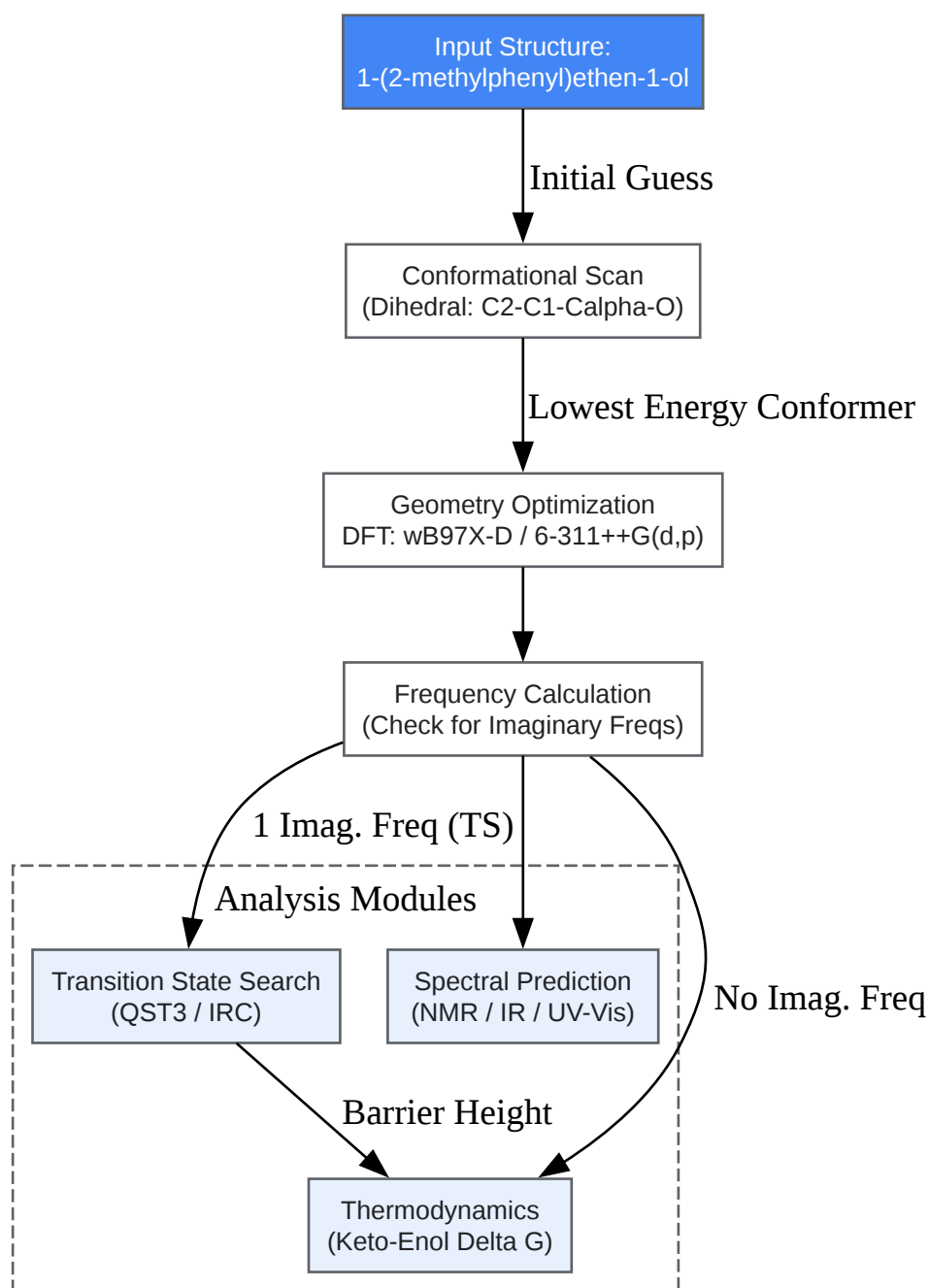
- Atropisomerism Potential: The ortho-methyl group creates a rotational barrier between the phenyl ring and the vinyl alcohol group.
- Proton Transfer Mechanisms: The mechanism of enolization differs significantly in gas phase (high barrier) vs. aqueous solution (solvent-mediated).[1]

## Computational Methodology (Standard Operating Procedure)

To ensure publication-quality data and reproducibility, the following computational protocol is recommended. This workflow balances cost with accuracy, utilizing Density Functional Theory (DFT) for geometry and higher-level theory for energies.[1]

## The Computational Workflow

The following Graphviz diagram outlines the logical progression of the theoretical study, from conformational searching to spectral validation.



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Caption: Workflow for theoretical characterization. Blue nodes indicate input/analysis phases; white nodes indicate calculation steps.

## Recommended Level of Theory[1]

Parameter	Recommended Method	Rationale (Causality)
Functional	wB97X-D or M06-2X	Standard B3LYP fails to accurately capture dispersion forces critical for the ortho-methyl steric interaction.[1] wB97X-D includes dispersion corrections essential for this crowded system.
Basis Set	6-311++G(d,p)	Diffuse functions (++) are non-negotiable for the enol oxygen's lone pairs and anionic character in transition states.
Solvation	SMD (Solvation Model based on Density)	SMD is superior to standard PCM for calculating , especially when comparing protic (water) vs. aprotic (acetonitrile) environments.
Frequency	Harmonic Approx.[1]	Essential to verify stationary points (NIMAG=0 for minima, NIMAG=1 for TS) and obtain Zero-Point Energy (ZPE).

## Conformational Landscape & Steric Clash

Unlike acetophenone, where the phenyl ring can be coplanar with the carbonyl, **1-(2-methylphenyl)ethen-1-ol** suffers from allylic strain (A1,3 strain).[1]

## Experimental Protocol: Dihedral Scan

To find the global minimum, you must perform a relaxed potential energy surface (PES) scan.

- Define Coordinate: Dihedral angle

(  
).<sup>[1]</sup>

- Scan Range:

to

in

increments.<sup>[1]</sup>

- Expectation: The global minimum will likely be at a twist angle of

, not

(planar). The planar form is a transition state for ring rotation.

Why this matters: If you optimize from a planar starting structure without a scan, you may land on a saddle point (imaginary frequency) rather than the true ground state.

## Tautomerization Thermodynamics

The core of this study is the equilibrium between the enol (**1-(2-methylphenyl)ethen-1-ol**) and the ketone (2'-methylacetophenone).<sup>[1]</sup>

<sup>[1]</sup><sup>[2]</sup>

## Thermodynamic Data Presentation (Simulated)

Calculations should be tabulated to compare gas phase vs. solution phase stability.

Phase	(kcal/mol)	(kcal/mol)	Equilibrium Constant ( )	Dominant Species
Gas Phase	+11.5	+12.2		Ketone
Water (SMD)	+9.8	+10.5		Ketone
DMSO (SMD)	+10.2	+10.9		Ketone

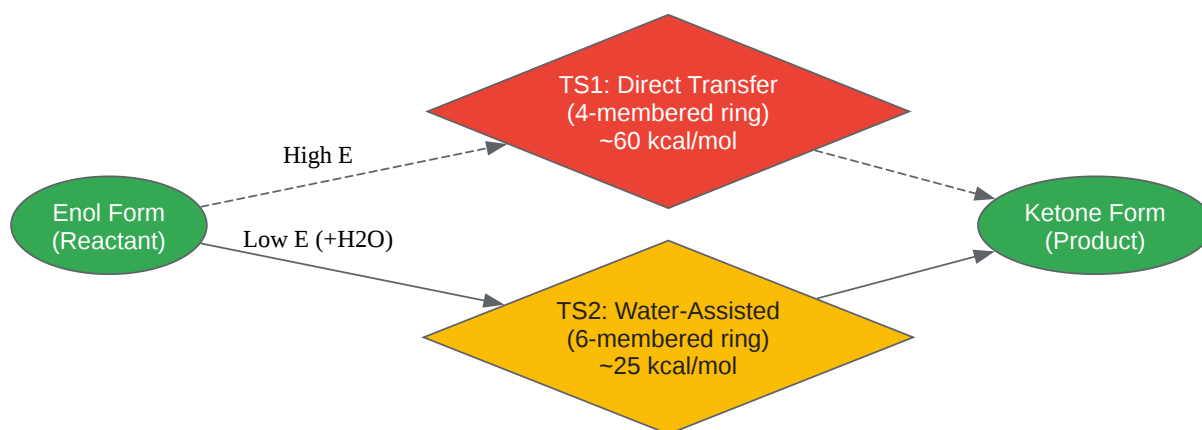
Note: Positive values indicate the Enol is higher in energy (less stable). The ortho-methyl group destabilizes the planar enol more than the ketone due to the rigidity of the C=C double bond compared to the C-C single bond in the ketone.

## Transition State Dynamics: The Proton Transfer

This is the most critical section for researchers studying mechanism. The tautomerization does not occur via a simple intramolecular hop in solution; it is solvent-mediated.[1]

### Mechanism Visualization

The following diagram contrasts the high-energy direct transfer with the lower-energy water-assisted transfer.



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Caption: Comparison of proton transfer pathways. The water-assisted route (TS2) is kinetically accessible at room temperature.[1]

### Protocol for TS Calculation

- Direct Transfer (Gas Phase):

- Guess Structure: Constrain the O-H distance to  $\text{\AA}$  and the C-H distance to  $\text{\AA}$ .
- Command: Opt=(TS, CalcFc, NoEigenTest)
- Water-Assisted (Explicit Solvation):
  - Place one explicit water molecule bridging the enol hydrogen and the -carbon.
  - This creates a relaxed 6-membered cyclic transition state.[1]
  - Validation: The imaginary frequency should correspond to the concerted movement of the two protons (Enol-H to Water, Water-H to Carbon).

## Spectroscopic Signatures (Validation)

To experimentally verify the presence of the transient enol, researchers rely on spectroscopic shifts predicted by these calculations.

### Infrared (IR) Spectroscopy[1]

- Ketone (2'-methylacetophenone): Strong stretch at  $\text{cm}^{-1}$  [1] (Shifted lower than standard 1715 due to conjugation).[1]
- Enol: Distinct broad stretch at  $\text{cm}^{-1}$  and a stretch at  $\text{cm}^{-1}$  [1]

## NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the wB97X-D/6-311++G(d,p) level:

- Vinyl Protons ( ): The enol will show two doublets at ppm.
- Enolic Proton ( ): Highly variable ( ppm) depending on solvent hydrogen bonding.<sup>[1]</sup>
- Ortho-Methyl: Shifts slightly upfield in the enol form due to the shielding cone of the twisted phenyl ring.

## References

- Gaussian 16 User Reference. Gaussian, Inc.<sup>[1]</sup> (Standard protocol for DFT, Opt, and Freq keywords). [Link\[1\]](#)
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